(Z)-1-(4-chlorophenyl)-N-methoxyethanimine
Description
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is an organic compound characterized by the presence of a chlorophenyl group and a methoxyethanimine moiety
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3/b11-7- |
InChI Key |
DJJNNRDIXWZGPE-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/OC)/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=NOC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the methoxy group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(4-chlorophenyl)-N-methoxyethanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable imine bonds makes it useful in the investigation of enzyme-substrate interactions.
Medicine
In medicine, (Z)-1-(4-chlorophenyl)-N-methoxyethanimine has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable compound in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine involves its interaction with molecular targets through the imine group. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(4-bromophenyl)-N-methoxyethanimine
- (Z)-1-(4-fluorophenyl)-N-methoxyethanimine
- (Z)-1-(4-methylphenyl)-N-methoxyethanimine
Uniqueness
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is unique due to the presence of the chlorophenyl group, which imparts specific reactivity and stability to the compound Compared to its analogs with different substituents (eg
Biological Activity
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine is a nitrogenous organic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
(Z)-1-(4-chlorophenyl)-N-methoxyethanimine features a chlorinated phenyl group and a methoxy substituent, contributing to its unique chemical properties. The molecular formula is C10H12ClN and it has a molecular weight of approximately 185.66 g/mol.
Research indicates that (Z)-1-(4-chlorophenyl)-N-methoxyethanimine may exert its biological effects primarily through modulation of neurotransmitter systems. Specifically, it has been shown to influence the NADPH oxidase pathway, which is significant in neuropsychiatric conditions such as anxiety and depression .
Pharmacological Effects
- Anxiolytic Activity :
- Cognitive Enhancement :
- Neuroprotective Properties :
Clinical Relevance
- A study involving animal models indicated that treatment with (Z)-1-(4-chlorophenyl)-N-methoxyethanimine led to improved performance in cognitive tasks and reduced anxiety-like behaviors compared to control groups . These findings support further investigation into its therapeutic potential for human applications.
Comparative Analysis
A comparative analysis of various compounds similar to (Z)-1-(4-chlorophenyl)-N-methoxyethanimine reveals that while many exhibit anxiolytic properties, the specific modulation of the NADPH oxidase pathway may distinguish this compound from others in its class.
| Compound Name | Anxiolytic Effect | Cognitive Enhancement | Mechanism of Action |
|---|---|---|---|
| (Z)-1-(4-chlorophenyl)-N-methoxyethanimine | Yes | Yes | NADPH oxidase pathway modulation |
| Other Anxiolytics | Varies | Limited | Various neurotransmitter systems |
Research Findings
Recent research has focused on the synthesis and characterization of (Z)-1-(4-chlorophenyl)-N-methoxyethanimine using techniques such as FTIR, NMR, and UV-Vis spectroscopy. These studies confirm the compound's stability and potential for further pharmacological development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
